N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
This compound features a sulfonamide core linked to a piperidine ring substituted with a thiophen-2-yl group via an ethyl spacer. The 4-(trifluoromethoxy)benzenesulfonamide moiety is a critical pharmacophore, contributing to lipophilicity and metabolic stability. The thiophene and piperidine groups likely enhance target engagement through hydrophobic and hydrogen-bonding interactions, respectively.
Properties
IUPAC Name |
N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O3S2/c19-18(20,21)26-15-3-5-16(6-4-15)28(24,25)22-9-12-23-10-7-14(8-11-23)17-2-1-13-27-17/h1-6,13-14,22H,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNKKJAYTPMJIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and biological activities of related sulfonamide derivatives:
Key Observations
PLD Inhibitors: Halopemide (HLP), FIPI, and VU0155056 share a piperidine-ethyl scaffold but differ in aromatic substituents. The trifluoromethoxy group in the target compound may improve membrane permeability compared to fluoro (HLP) or methoxy groups in other analogs.
Anticancer Sulfonamides :
- Compound 4 () demonstrates that benzo[b]thiophene-carboxamide derivatives exhibit anticancer activity. The target compound’s thiophene-piperidine motif could similarly modulate kinase or protease targets but with distinct selectivity due to the sulfonamide linkage .
The target compound’s piperidine likely offers greater flexibility for receptor interactions .
Research Findings and Implications
- PLD Inhibition : The piperidine-ethyl scaffold is a common feature in PLD inhibitors. The target compound’s trifluoromethoxy group may enhance binding to hydrophobic pockets in PLD isoforms, similar to halopemide’s chloro-benzimidazolone group .
- Synthetic Feasibility : and highlight the use of sulfonyl chlorides and nucleophilic substitutions to generate diverse sulfonamide derivatives. The target compound’s synthesis likely follows analogous routes, with purification via column chromatography .
- Biological Activity : Thiophene-containing sulfonamides () show anticancer activity surpassing doxorubicin in some cases. The target compound’s thiophene moiety positions it as a candidate for oncology screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
